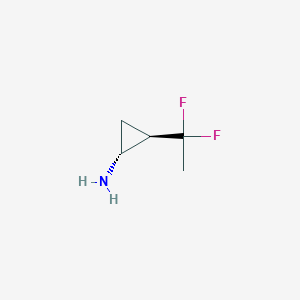
(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine is a chiral compound featuring a cyclopropane ring substituted with a difluoroethyl group and an amine group. The compound’s unique structure, including the presence of fluorine atoms, makes it of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by the introduction of the difluoroethyl group. Common synthetic routes may include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Fluorination: Introducing the difluoroethyl group through nucleophilic substitution or electrophilic fluorination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include continuous flow chemistry techniques and the use of robust catalysts.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions may introduce different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Use in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluoroethyl group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog without the difluoroethyl group.
Difluoroethylamine: Lacks the cyclopropane ring but contains the difluoroethyl group.
Fluorinated Cyclopropanes: Compounds with similar structures but different fluorine substitution patterns.
Uniqueness
rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the difluoroethyl group. This combination can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H9F2N |
|---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C5H9F2N/c1-5(6,7)3-2-4(3)8/h3-4H,2,8H2,1H3/t3-,4-/m1/s1 |
InChI Key |
OGYFQNGPKWEQHY-QWWZWVQMSA-N |
Isomeric SMILES |
CC([C@@H]1C[C@H]1N)(F)F |
Canonical SMILES |
CC(C1CC1N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















